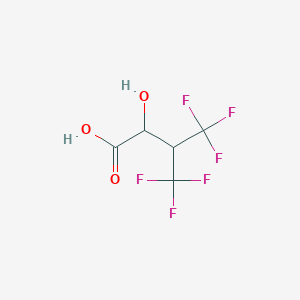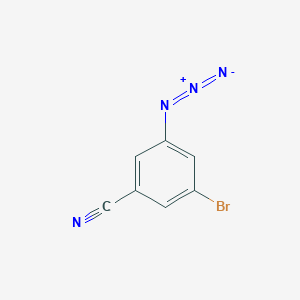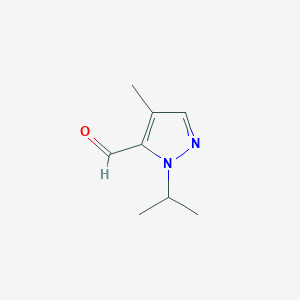
3,3-Bistrifluoromethyllactic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bistrifluoromethyllactic acid typically involves the isomerization of 3,3-Bistrifluoromethylacrylic acid. This process can be achieved through the addition of water to the acid under acidic conditions at high temperatures and pressure . Another method involves the reaction of 3,3-Bistrifluoromethylacrylic ester with ammonia or caustic alkali, leading to the hydrolysis of fluorine atoms and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would require careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3,3-Bistrifluoromethyllactic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学的研究の応用
3,3-Bistrifluoromethyllactic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 3,3-Bistrifluoromethyllactic acid involves its interaction with various molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of enzyme activity and alteration of metabolic pathways, making it a valuable tool in biochemical research .
類似化合物との比較
- Trifluoromethylacrylic acid
- Trifluoromethylpropionic acid
- Trifluoromethylbutyric acid
Comparison: 3,3-Bistrifluoromethyllactic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
特性
分子式 |
C5H4F6O3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
4,4,4-trifluoro-2-hydroxy-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H4F6O3/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2,12H,(H,13,14) |
InChIキー |
MGTHEOUUYIBEHI-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/no-structure.png)






![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)



